molecular formula C16H22N2O4 B3083696 [[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid CAS No. 1142204-53-2

[[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid

Cat. No. B3083696
CAS RN: 1142204-53-2
M. Wt: 306.36 g/mol
InChI Key: RHPTYVWRXABIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid is a chemical compound with the molecular formula C16H22N2O4 . It is a product used for proteomics research .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 306.36 . Unfortunately, the available resources do not provide further information on its physical and chemical properties.

Scientific Research Applications

Metabolic Pathways in Rats

The study by Kanamori et al. (2002) focuses on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. This research contributes to understanding the metabolic pathways of compounds structurally similar to “[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid” in animal models (Kanamori et al., 2002).

Inhibition of Ethylene Formation in Plants

Research by Kirchner et al. (1993) explores the use of aminooxyacetic acid derivatives to inhibit ethylene formation in plants. This study indicates the potential application of similar chemical compounds, including “[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid,” in agricultural and plant science (Kirchner et al., 1993).

Synthesis and Chemical Reactivity

Farouk et al. (2021) investigated the synthesis and chemical reactivity of novel compounds similar to the chemical , focusing on their potential applications in creating nitrogen heterocyclic compounds. This study highlights the versatility of such compounds in synthetic chemistry (Farouk et al., 2021).

properties

IUPAC Name

2-(N-[2-(cyclopentylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-22-14-8-6-13(7-9-14)18(11-16(20)21)10-15(19)17-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPTYVWRXABIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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